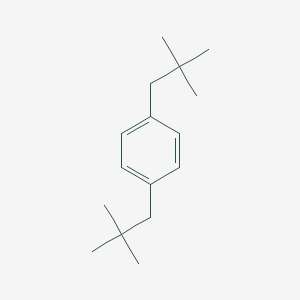
2,6-Bis(benzyloxy)cyclohexa-2,5-diene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis(benzyloxy)cyclohexa-2,5-diene-1,4-dione, also known as tetrabenzyl resorcinarene, is a macrocyclic compound that has gained attention in scientific research due to its unique structure and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2,6-Bis(benzyloxy)cyclohexa-2,5-diene-1,4-dione resorcinarene is not fully understood, but it is believed to involve the formation of host-guest complexes with guest molecules. The macrocyclic structure of the compound allows it to selectively bind to certain molecules, which can affect their properties and behavior. For example, in drug delivery, 2,6-Bis(benzyloxy)cyclohexa-2,5-diene-1,4-dione resorcinarene can selectively encapsulate drug molecules and release them in a controlled manner.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,6-Bis(benzyloxy)cyclohexa-2,5-diene-1,4-dione resorcinarene are still being studied, but preliminary research has shown that the compound is non-toxic and biocompatible. In vitro studies have demonstrated that the compound can selectively bind to certain biomolecules, such as proteins and enzymes, which can affect their activity and function. In vivo studies have shown that the compound can be used for targeted drug delivery and imaging applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2,6-Bis(benzyloxy)cyclohexa-2,5-diene-1,4-dione resorcinarene is its unique macrocyclic structure, which allows it to selectively bind to certain molecules and protect them from degradation. This can be useful in various applications, such as drug delivery and catalysis. However, one limitation of the compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are many potential future directions for research on 2,6-Bis(benzyloxy)cyclohexa-2,5-diene-1,4-dione resorcinarene. One area of interest is the development of new synthesis methods to improve the yield and scalability of the compound. Another area of interest is the exploration of new applications for the compound, such as in the field of sensors and diagnostics. Additionally, further research is needed to fully understand the mechanism of action and the biochemical and physiological effects of the compound.
Métodos De Síntesis
The synthesis of 2,6-Bis(benzyloxy)cyclohexa-2,5-diene-1,4-dione resorcinarene involves the reaction of resorcinol with benzyl bromide in the presence of a base, followed by a cyclization reaction to form the macrocyclic structure. The yield of the synthesis can be improved by optimizing the reaction conditions, such as the reaction temperature, solvent, and reaction time.
Aplicaciones Científicas De Investigación
Tetrabenzyl resorcinarene has been widely studied for its potential applications in various fields, including drug delivery, catalysis, and material science. In drug delivery, the macrocyclic structure of the compound allows it to encapsulate drug molecules and protect them from degradation, which can improve the efficacy and bioavailability of the drug. In catalysis, 2,6-Bis(benzyloxy)cyclohexa-2,5-diene-1,4-dione resorcinarene has been shown to exhibit high catalytic activity in various reactions, such as the epoxidation of alkenes and the oxidation of alcohols. In material science, the compound has been used as a building block for the synthesis of functional materials, such as metal-organic frameworks and porous polymers.
Propiedades
Número CAS |
6625-45-2 |
|---|---|
Nombre del producto |
2,6-Bis(benzyloxy)cyclohexa-2,5-diene-1,4-dione |
Fórmula molecular |
C20H16O4 |
Peso molecular |
320.3 g/mol |
Nombre IUPAC |
2,6-bis(phenylmethoxy)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C20H16O4/c21-17-11-18(23-13-15-7-3-1-4-8-15)20(22)19(12-17)24-14-16-9-5-2-6-10-16/h1-12H,13-14H2 |
Clave InChI |
ZPDJHWCGUYEADD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC(=O)C=C(C2=O)OCC3=CC=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC(=O)C=C(C2=O)OCC3=CC=CC=C3 |
Otros números CAS |
6625-45-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



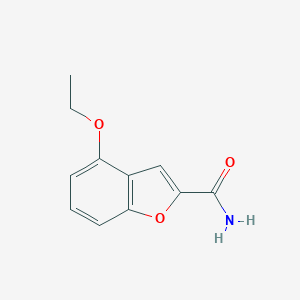
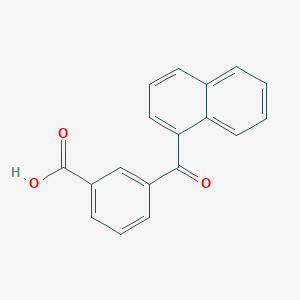
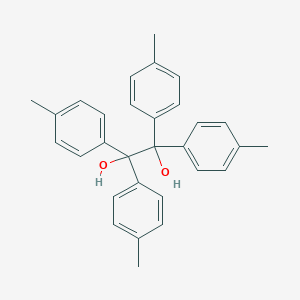
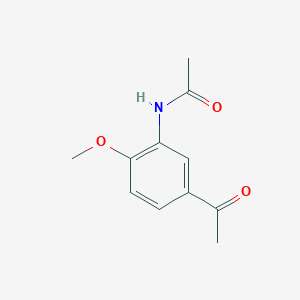
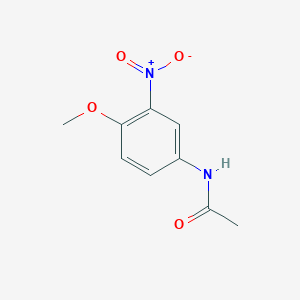
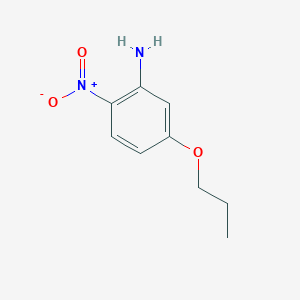

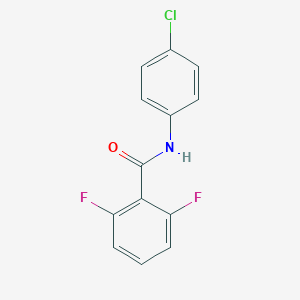
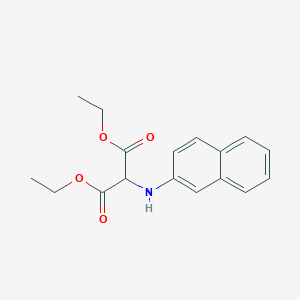
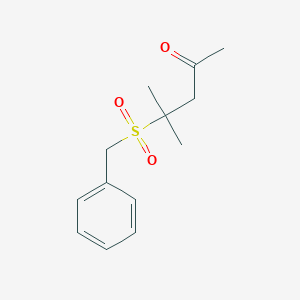
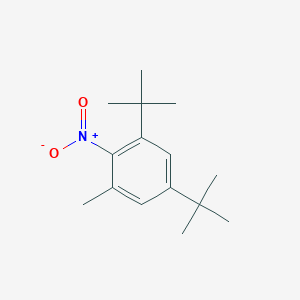
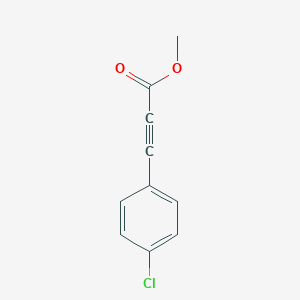
![1,4-Dichloro-7,7-dimethoxybicyclo[2.2.1]heptane](/img/structure/B189162.png)
